![molecular formula C18H13F3N2O5 B2390340 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 2034565-39-2](/img/structure/B2390340.png)
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, commonly known as BFO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFO belongs to the class of oxalamide compounds and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Scientific Research Applications
- Significance : These inhibitors have potential therapeutic applications in conditions like hypertension, tuberculosis, and renal pathologies .
- Importance : Access to CF3O-containing compounds expands the toolbox for drug discovery and material science .
- Advantage : These materials find applications in smart windows, displays, and energy-efficient devices .
Inhibition of Soluble Epoxide Hydrolase (sEH)
Trifluoromethoxylation Reagents
Electrochromic Materials
Biological Aging Research
Insecticides (Zoocides)
Antitumor Activity
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets
Mode of Action
The trifluoromethoxy group is known to confer increased stability and lipophilicity, in addition to its high electronegativity . This could potentially enhance the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways
Pharmacokinetics
The trifluoromethoxy group is known to enhance the stability and lipophilicity of compounds, which could potentially influence the compound’s bioavailability .
Result of Action
Compounds with similar structures have been found to exert various biological effects
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O5/c19-18(20,21)28-12-5-3-11(4-6-12)23-17(25)16(24)22-10-13-7-8-15(27-13)14-2-1-9-26-14/h1-9H,10H2,(H,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEBILPIXCOOQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide |
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